molecular formula C24H25N3O B278133 N-[4-(4-methyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide

N-[4-(4-methyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B278133
M. Wt: 371.5 g/mol
InChI Key: UBFXTDOIAGNQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
  • N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
  • N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide

Uniqueness

N-[4-(4-methyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide stands out due to its unique biphenyl structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it exhibits enhanced selectivity and potency as an inhibitor of CDKs, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C24H25N3O/c1-26-15-17-27(18-16-26)23-13-11-22(12-14-23)25-24(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3,(H,25,28)

InChI Key

UBFXTDOIAGNQNI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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